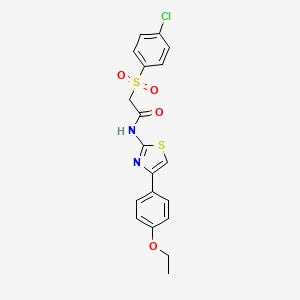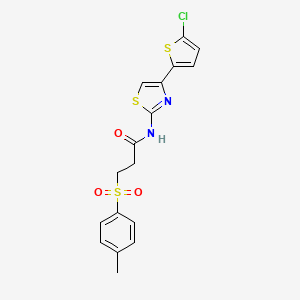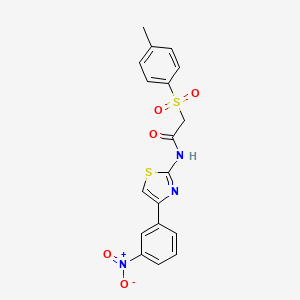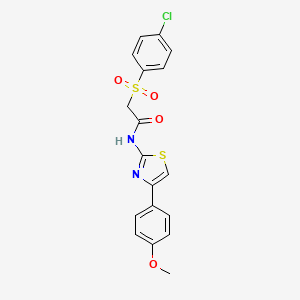
2-((4-chlorophenyl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide
Vue d'ensemble
Description
2-((4-chlorophenyl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide is a chemical compound that has been used in scientific research for various purposes. This compound is also known as CEET and has been synthesized using different methods. The compound has been found to have a mechanism of action that is of interest to researchers in different fields.
Mécanisme D'action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by CEET leads to the activation of genes that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and neurons, CEET has been found to have other biochemical and physiological effects. It has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This could be useful in the treatment of cancer, as tumors require a blood supply to grow.
CEET has also been found to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CEET in lab experiments include its ability to inhibit the growth of cancer cells and to protect neurons from oxidative stress. It also has anti-inflammatory effects and inhibits angiogenesis. However, one limitation of using CEET is that its mechanism of action is not fully understood. It is also important to note that the compound has not been tested in humans and its safety and efficacy in humans are not known.
Orientations Futures
There are several future directions for research on CEET. One area of interest is in the study of its effects on other diseases, such as cardiovascular disease and diabetes. Another area of research is in the development of analogs of CEET that have improved efficacy and safety profiles. Finally, more research is needed to fully understand the mechanism of action of CEET and its effects on gene expression.
Applications De Recherche Scientifique
2-((4-chlorophenyl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide has been used in scientific research for various purposes. One of the areas of application is in the study of cancer. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells.
The compound has also been used in the study of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c1-2-26-15-7-3-13(4-8-15)17-11-27-19(21-17)22-18(23)12-28(24,25)16-9-5-14(20)6-10-16/h3-11H,2,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJENUQMRLMPDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410015.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B3410018.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B3410023.png)


![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B3410037.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3410045.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3410053.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B3410055.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3410057.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B3410096.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B3410113.png)